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molecular formula C11H11ClN2 B8504572 2-Chloromethyl-1-methyl-4-phenyl-1H-imidazole

2-Chloromethyl-1-methyl-4-phenyl-1H-imidazole

Cat. No. B8504572
M. Wt: 206.67 g/mol
InChI Key: OLRVMPFKPCTSFK-UHFFFAOYSA-N
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Patent
US09018217B2

Procedure details

An adaptation of the method described in WO 96/01826 was used. Imidazole-1-carbothioic acid (2-imino-2H-pyridin-1-yl)-amide (200 mg, 1.37 mmol) and 2-chloromethyl-1-methyl-4-phenyl-1H-imidazole 6 (300 mg, 1.46 mmol) were dissolved in 1-propanol (25 mL) and the mixture was heated to reflux for 2 hours. The solvent was removed under reduced pressure and the residue dissolved in dichloromethane. The solution was washed with water and the organic layer was dried over Na2SO4 and concentrated. The residue was purified by chromatography on silica gel to afford the title compound (273 mg, 62%) as a yellow solid. LC-MS: m/z=322.1 (MH+), tR=2.29 min, method B.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Yield
62%

Identifiers

REACTION_CXSMILES
N=[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]1[NH:8]C(N1C=CN=C1)=S.ClCC1N(C)C=C(C2C=CC=CC=2)N=1.[CH2:30]([OH:33])[CH2:31][CH3:32]>>[N:8]1[N:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]2=[CH:32][C:31]=1[CH2:30][OH:33]

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
N=C1N(C=CC=C1)NC(=S)N1C=NC=C1
Name
Quantity
300 mg
Type
reactant
Smiles
ClCC=1N(C=C(N1)C1=CC=CC=C1)C
Name
Quantity
25 mL
Type
reactant
Smiles
C(CC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in dichloromethane
WASH
Type
WASH
Details
The solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=C2N1C=CC=C2)CO
Measurements
Type Value Analysis
AMOUNT: MASS 273 mg
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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